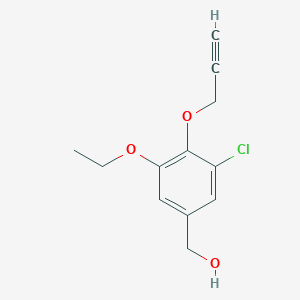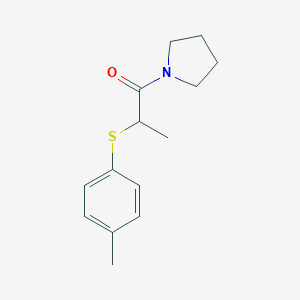![molecular formula C22H21NOS B425715 2-(benzylsulfanyl)-N-[1,1'-biphenyl]-2-ylpropanamide](/img/structure/B425715.png)
2-(benzylsulfanyl)-N-[1,1'-biphenyl]-2-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylsulfanyl)-N-[1,1'-biphenyl]-2-ylpropanamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylthio group attached to a biphenyl moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-[1,1'-biphenyl]-2-ylpropanamide typically involves the reaction of 2-biphenylcarboxylic acid with benzyl mercaptan in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or recrystallization techniques to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-(benzylsulfanyl)-N-[1,1'-biphenyl]-2-ylpropanamide undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-(benzylsulfanyl)-N-[1,1'-biphenyl]-2-ylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(benzylsulfanyl)-N-[1,1'-biphenyl]-2-ylpropanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The benzylthio group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(benzylthio)-4,6-dichloro-1-[(2-hydroxyethoxy)methyl]benzimidazole: Known for its antiviral activity.
1-(tert-butyl)-3-(2-((2-methoxy-5-nitrobenzyl)thio)-1-propyl-1H-benzo[d]imidazol-5-yl)urea: Used as a luteinizing hormone-releasing hormone antagonist.
Uniqueness
2-(benzylsulfanyl)-N-[1,1'-biphenyl]-2-ylpropanamide is unique due to its specific combination of a benzylthio group and a biphenyl moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C22H21NOS |
|---|---|
Peso molecular |
347.5g/mol |
Nombre IUPAC |
2-benzylsulfanyl-N-(2-phenylphenyl)propanamide |
InChI |
InChI=1S/C22H21NOS/c1-17(25-16-18-10-4-2-5-11-18)22(24)23-21-15-9-8-14-20(21)19-12-6-3-7-13-19/h2-15,17H,16H2,1H3,(H,23,24) |
Clave InChI |
ACAYCMLVJGOTJK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)SCC3=CC=CC=C3 |
SMILES canónico |
CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)SCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[2-Ethoxy-4-(hydroxymethyl)-6-iodophenoxy]methyl}benzoic acid](/img/structure/B425634.png)

![N-{2-[(2-fluorobenzyl)oxy]benzyl}-3-methylaniline](/img/structure/B425641.png)
![ethyl 2-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B425643.png)
![N-[4-(acetylamino)phenyl]-2-[2-fluoro(phenylsulfonyl)anilino]acetamide](/img/structure/B425644.png)
![N-(tert-butyl)-2-[(mesitylsulfonyl)amino]acetamide](/img/structure/B425645.png)
![N-(sec-butyl)-2-({[4-fluoro(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B425646.png)
![ethyl (4-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate](/img/structure/B425647.png)
![2-({3-[(4-chlorophenyl)sulfanyl]propanoyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B425648.png)
![N-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzyl}-4-phenoxyaniline](/img/structure/B425649.png)
![2-[4-Iodo(phenylsulfonyl)anilino]acetamide](/img/structure/B425651.png)

![2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(2-ethoxyphenyl)acetamide](/img/structure/B425654.png)
amino]-N-propylacetamide](/img/structure/B425655.png)
